(2R)-2-(2-methylphenyl)pyrrolidine
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Overview
Description
(2R)-2-(2-methylphenyl)pyrrolidine is a chiral compound with a pyrrolidine ring substituted by a 2-methylphenyl group at the 2-position
Scientific Research Applications
(2R)-2-(2-methylphenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2-methylphenyl)pyrrolidine typically involves the reaction of 2-methylbenzylamine with a suitable pyrrolidine precursor under specific conditions. One common method is the reductive amination of 2-methylbenzylamine with pyrrolidine-2-carboxaldehyde using a reducing agent such as sodium triacetoxyborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(2-methylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Substituted aromatic compounds, such as nitro or bromo derivatives.
Mechanism of Action
The mechanism of action of (2R)-2-(2-methylphenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s chiral nature allows it to fit into specific binding sites, influencing its efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(2-methylphenyl)pyrrolidine: The enantiomer of (2R)-2-(2-methylphenyl)pyrrolidine, with different stereochemistry.
2-(2-methylphenyl)pyrrolidine: The racemic mixture of both enantiomers.
2-phenylpyrrolidine: A similar compound without the methyl group on the aromatic ring.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in different biological activities and properties compared to its enantiomer or racemic mixture. The presence of the 2-methyl group on the aromatic ring also influences its reactivity and interactions with other molecules.
Properties
IUPAC Name |
(2R)-2-(2-methylphenyl)pyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-9-5-2-3-6-10(9)11-7-4-8-12-11/h2-3,5-6,11-12H,4,7-8H2,1H3/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXCTIINURQYGA-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@H]2CCCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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